molecular formula C23H33IN4O5S B1416415 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide CAS No. 1432516-03-4

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

Cat. No.: B1416415
CAS No.: 1432516-03-4
M. Wt: 604.5 g/mol
InChI Key: DRGVUXIVGSIRDZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring three key domains:

  • 4-Iodobenzamide moiety: The iodine substituent enhances electrophilic reactivity and may influence binding interactions in biological systems.
  • Triethylene glycol (TEG) linker: The ethoxy-ethoxy-ethyl chain improves hydrophilicity and serves as a spacer for conjugation or targeting.

The integration of these domains positions the compound as a candidate for targeted drug delivery, molecular imaging, or enzyme inhibition. Its synthesis likely involves coupling iodobenzoyl chloride with a biotin-PEG precursor, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

4-iodo-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33IN4O5S/c24-17-7-5-16(6-8-17)22(30)26-10-12-33-14-13-32-11-9-25-20(29)4-2-1-3-19-21-18(15-34-19)27-23(31)28-21/h5-8,18-19,21H,1-4,9-15H2,(H,25,29)(H,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVUXIVGSIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)C3=CC=C(C=C3)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodo group with an amine would yield the corresponding amine derivative, while oxidation of the thieno[3,4-d]imidazole ring could produce sulfoxides or sulfones .

Scientific Research Applications

4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring system is known to interact with various enzymes and receptors, modulating their activity. The iodinated benzamide moiety can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The table below compares the target compound with structurally related benzamide and biotin-conjugated derivatives:

Compound Molecular Formula Key Features Biological/Pharmacological Relevance
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide (Target) C₂₈H₃₈IN₃O₆S Iodobenzamide, TEG linker, biotin analog Potential for biotin-avidin targeting; iodine may enhance stability or imaging utility .
N-(2-Hydroxyethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide () C₁₂H₂₁N₃O₃S Biotin core, hydroxyethyl linker Used in biotinylation of biomolecules; lacks iodinated aromatic ring for imaging .
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)pentanamide () C₂₃H₃₆N₄O₆S Biotin analog, propargyl-PEG linker Click chemistry applications; shorter PEG chain vs. target compound .
N-(2,4-dinitrophenyl)-3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide () C₂₂H₁₆N₄O₅S₂ Benzimidazole-thioacetamido, dinitrophenyl Antimicrobial and anticancer activity; lacks biotin or PEG motifs .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () C₂₃H₁₈N₄O₂S Thiadiazole-pyridine scaffold, acetyl group Anticancer activity via kinase inhibition; distinct heterocyclic core .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The TEG linker in the target compound enhances aqueous solubility compared to non-PEGylated analogs like ’s hydroxyethyl derivative .
  • Stability : The iodine atom may increase metabolic stability relative to fluorine- or chlorine-substituted benzamides (e.g., ’s etobenzanid) due to lower electronegativity .

Biological Activity

The compound 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be dissected into several key components:

  • Iodine Substituent : The presence of iodine may enhance the compound's reactivity and biological activity.
  • Thieno[3,4-d]imidazole Core : This heterocyclic structure is known for its biological significance, particularly in drug design.
  • Alkyl and Ethoxy Chains : These groups may influence solubility and bioavailability.

The biological activity of 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide appears to involve several mechanisms:

  • Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, compounds with similar structural motifs have shown inhibitory effects on MIF (Macrophage Migration Inhibitory Factor), which plays a role in inflammation and cancer progression .
  • Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which are critical for various physiological processes. Such interactions could lead to altered cellular responses.
  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects on cancer cell lines, indicating that 4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide may also exhibit cytotoxicity against tumor cells .

Case Studies

Several studies have explored the biological implications of related compounds:

  • MIF Inhibition Studies : Research has indicated that derivatives of thieno[3,4-d]imidazole can effectively inhibit MIF tautomerase activity. For example, a study reported an IC50 value of approximately 1 µM for a related compound, suggesting that our target compound may exhibit similar potency .
  • Cancer Cell Line Testing : In vitro testing on non-small cell lung cancer (NSCLC) cell lines has shown promising results for compounds within this structural class. These studies often reveal dose-dependent responses, highlighting the potential therapeutic applications of such molecules .

Data Tables

PropertyValue
Molecular Weight428.53 g/mol
IUPAC Name4-Iodo-N-{...}
SolubilitySoluble in DMSO
Target EnzymeMIF
IC50 (related compound)~1 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide

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